molecular formula C10H14O2 B12332770 3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12332770
M. Wt: 166.22 g/mol
InChI Key: YCBOWIQHOJEFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is an organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by its hexahydrochromen structure, which indicates that it is a fully saturated derivative of chromene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-1,5-hexadiene in the presence of a strong acid like sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C10H14O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6,8-9H,2-5H2,1H3

InChI Key

YCBOWIQHOJEFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2CCCCC2C1=O

Origin of Product

United States

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